2-bromo-N-(1-phenylethyl)propanamide
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Description
2-bromo-N-(1-phenylethyl)propanamide is a chemical compound with the molecular formula C11H14BrNO. It has a molecular weight of 256.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to a carbon atom of the propanamide group. The nitrogen atom in the amide group is further connected to a phenylethyl group .Scientific Research Applications
Fluorescent ATRP Initiator
2-Bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide has been synthesized and shown to be an efficient fluorescent Atom Transfer Radical Polymerization (ATRP) initiator in polymerizations of acrylates. This synthesis and analysis, including crystal structure and spectroscopic properties, offer insights into its role in polymer chemistry (Kulai & Mallet-Ladeira, 2016).
Stereoselective Synthesis
The compound has been utilized in the stereoselective synthesis of neutral and cationic 2-heterocyclically substituted propanamides. This process, involving bromoamide and nucleophiles, highlights its potential in creating specific molecular structures (Marchetti, D'angeli, & Bertolasi, 1997).
Polymerization Applications
2-Bromo-2-methyl-N-(1-phenyl-ethyl)propanamide has been used as a novel ATRP initiator in the polymerization of methyl methacrylate (MMA) and acrylamide (AAD). This application demonstrates its utility in polymer science, particularly in determining polymer molecular mass (Soriano-Moro et al., 2014).
Mutagenic Effect Study
Studies have explored the mutagenic effect of various 2-bromo-propanamides, including 2-bromo-N-benzyl-propanamide, on Salmonella typhimurium. The research indicates a relationship between chemical structure and mutagenic activity (Dolzani et al., 1992).
Photocleavage Reactions
2-Bromo-N-(1-phenylethyl)propanamide derivatives have been involved in studies of photocleavage reactions, providing insight into the photochemistry and molecular structure of related monothioimides (Fu, Scheffer, & Trotter, 1998).
Crystal and Biological Activity Analysis
Synthesis and analysis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide provide insights into crystal structure and biological activity, particularly anti-Mycobacterium phlei activity (Bai et al., 2012).
Properties
IUPAC Name |
2-bromo-N-(1-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAAFAXOBIYBIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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